molecular formula C21H22ClN3O3S B2523554 3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1172364-84-9

3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2523554
CAS No.: 1172364-84-9
M. Wt: 431.94
InChI Key: KMPNUGCFZURNHU-UHFFFAOYSA-N
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Description

3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Agents

The synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one has been investigated for their antimicrobial activities. This research demonstrates the potential of these compounds as antimicrobial agents, highlighting their chemical versatility and application in addressing microbial resistance (Al-Ahmadi & El-zohry, 1995).

Anticancer and Antidiabetic Applications

Novel imidazo[2,1‐b]thiazole derivatives have shown promise as potential focal adhesion kinase inhibitors with significant cytotoxic and apoptotic effects on cancer cell lines. Their study also opens avenues for the development of new inhibitors against focal adhesion kinase, which is crucial for cancer therapy (Başoğlu et al., 2021). Furthermore, a series of spirothiazolidines analogs have demonstrated significant anticancer and antidiabetic activities, suggesting their potential in therapeutic applications (Flefel et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis of new 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives has been explored for their antimicrobial activities. This research adds to the understanding of the chemical framework needed for antimicrobial efficacy and the potential for developing new therapeutic agents (Ur et al., 2004).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as corrosion inhibitors, revealing the potential of these compounds in protecting materials against corrosion. This application is crucial for industries looking to enhance the longevity and durability of their infrastructure (Saady et al., 2021).

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-3-1-15(2-4-16)18-13-25-17(14-29-20(25)23-18)5-6-19(26)24-9-7-21(8-10-24)27-11-12-28-21/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPNUGCFZURNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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